An In-depth Technical Guide to the Synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
An In-depth Technical Guide to the Synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane, a valuable intermediate in organic synthesis. The document outlines the necessary reagents, reaction conditions, and purification methods, presented in a format tailored for professionals in the fields of chemical research and drug development.
Synthesis Overview
The synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane is typically achieved through a two-step process. The first step involves the preparation of the precursor alcohol, 2-(2-bromophenyl)ethanol, followed by the silylation of this alcohol to yield the target compound.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow for (2-Bromophenethoxy)(tert-butyl)dimethylsilane.
Experimental Protocols
Step 1: Synthesis of 2-(2-bromophenyl)ethanol
This procedure details the reduction of 2-bromophenylacetic acid to 2-(2-bromophenyl)ethanol.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-Bromophenylacetic acid | 18698-97-0 | 215.04 | 34.7 g | 161 mmol |
| Borane-dimethyl sulfide complex | 13292-87-0 | 75.97 | 24 mL (10M soln.) | 240 mmol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL | - |
| Hydrochloric acid (2N) | 7647-01-0 | 36.46 | 150 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 250 mL | - |
| Saturated sodium bicarbonate | 144-55-8 | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |
Experimental Procedure:
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In a round-bottom flask, dissolve 2-bromophenylacetic acid (34.7 g, 161 mmol) in anhydrous tetrahydrofuran (200 mL).
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Cool the solution to 0 °C using an ice bath.
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Slowly add borane-dimethyl sulfide complex (1.5 equivalents, 24 mL of a 10M solution) to the cooled solution.
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After the cessation of gas evolution, remove the ice bath and stir the reaction mixture at room temperature overnight.
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Cool the reaction mixture in an ice bath and carefully add 2N hydrochloric acid (150 mL) to quench the reaction.
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Add water (200 mL) and stir the mixture for 30 minutes.
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Extract the aqueous layer with diethyl ether (250 mL).
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Wash the organic phase sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation to obtain pure 2-(2-bromophenyl)ethanol.
Step 2: Synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane
This protocol describes the silylation of 2-(2-bromophenyl)ethanol to form the target compound.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Representative) | Moles (Representative) |
| 2-(2-bromophenyl)ethanol | 1074-16-4 | 201.06 | 1.0 equiv. | - |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 18162-48-6 | 150.72 | 1.1 equiv. | - |
| Imidazole | 288-32-4 | 68.08 | 2.2 equiv. | - |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Sufficient volume | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |
Experimental Procedure:
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In a round-bottom flask, dissolve 2-(2-bromophenyl)ethanol (1.0 equiv.) in anhydrous dimethylformamide.
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Add imidazole (2.2 equiv.) to the solution and stir at room temperature until all the solid has dissolved.
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Add tert-butyldimethylsilyl chloride (1.1 equiv.) portion-wise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-Bromophenethoxy)(tert-butyl)dimethylsilane.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the silylation reaction.
Quantitative Data
While a specific literature report detailing the quantitative data for the synthesis of (2-Bromophenethoxy)(tert-butyl)dimethylsilane was not identified in the performed search, the following table provides typical ranges and values based on analogous silylation reactions of primary alcohols.
| Parameter | Value | Notes |
| Reactant Ratios | ||
| 2-(2-bromophenyl)ethanol | 1.0 equiv. | Limiting reagent. |
| TBDMSCl | 1.1 - 1.5 equiv. | A slight excess is typically used to ensure complete conversion. |
| Imidazole | 2.2 - 2.5 equiv. | Acts as a base and catalyst. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | DMF is a common choice for this type of reaction. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 16 hours | Reaction progress should be monitored by TLC. |
| Yield and Purity | ||
| Yield | >90% (Expected) | High yields are typical for the silylation of primary alcohols. |
| Purity | >95% (after chromatography) | Flash chromatography is generally effective for purification. |
Characterization Data (Expected)
No experimental spectral data for (2-Bromophenethoxy)(tert-butyl)dimethylsilane was found in the searched literature. However, based on the chemical structure, the following are the expected characterization data:
Physical Properties:
| Property | Value |
| CAS Number | 181021-20-5 |
| Molecular Formula | C14H23BrOSi |
| Molecular Weight | 315.32 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 314.9 °C (Predicted) |
| Density | 1.127 g/cm³ (Predicted) |
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic protons: Multiplets in the range of δ 7.0-7.6 ppm.
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-OCH₂- protons: A triplet.
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-CH₂- (adjacent to aromatic ring) protons: A triplet.
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tert-Butyl protons: A singlet at approximately δ 0.9 ppm.
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Dimethylsilyl protons: A singlet at approximately δ 0.1 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic carbons with distinct chemical shifts.
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Signals for the two aliphatic carbons of the phenethoxy group.
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Signals for the tert-butyl and dimethylsilyl carbons.
Mass Spectrometry (MS):
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Molecular Ion (M+): Expected peaks at m/z 314 and 316 in an approximately 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
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Major Fragmentation Ion: A peak corresponding to the loss of the tert-butyl group ([M-57]⁺).
This guide provides a comprehensive framework for the synthesis and purification of (2-Bromophenethoxy)(tert-butyl)dimethylsilane. Researchers should note that the provided protocols are representative and may require optimization for specific laboratory conditions and scales. Standard laboratory safety procedures should be followed at all times.
